![molecular formula C22H25IN2 B12621247 1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole CAS No. 918892-38-3](/img/structure/B12621247.png)
1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a unique structure with various functional groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of Schiff’s base complex nickel catalysts for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solventless microwave-assisted synthesis, which provides high yields and efficiency . The use of recyclable catalysts and environmentally friendly reaction conditions is also emphasized in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated imidazoles .
Scientific Research Applications
1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenylimidazole: A simpler imidazole derivative with fewer functional groups.
2-Methyl-4-phenylimidazole: Another imidazole derivative with a different substitution pattern.
Uniqueness
1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918892-38-3 |
|---|---|
Molecular Formula |
C22H25IN2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[3-(2-iodophenyl)propyl]-5-(2-methylpropyl)-4-phenylimidazole |
InChI |
InChI=1S/C22H25IN2/c1-17(2)15-21-22(19-10-4-3-5-11-19)24-16-25(21)14-8-12-18-9-6-7-13-20(18)23/h3-7,9-11,13,16-17H,8,12,14-15H2,1-2H3 |
InChI Key |
ICRUFXPWGRWAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=CN1CCCC2=CC=CC=C2I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
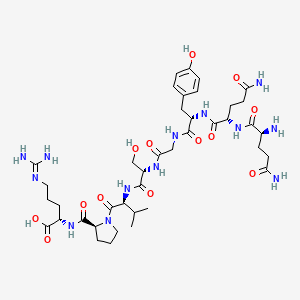



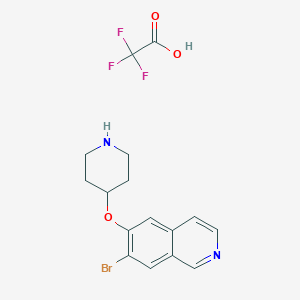
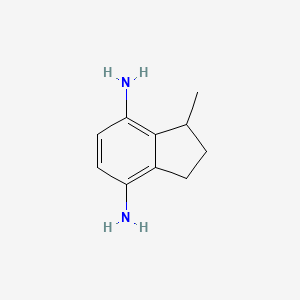
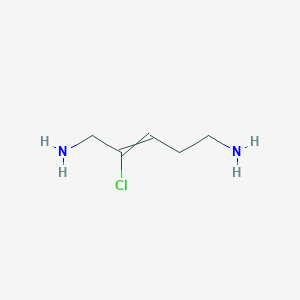
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
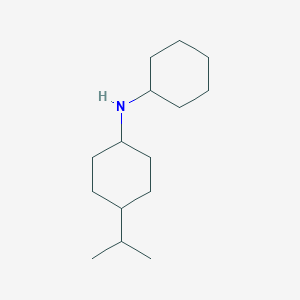

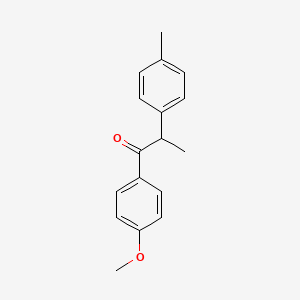
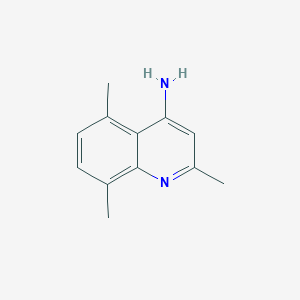
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)
